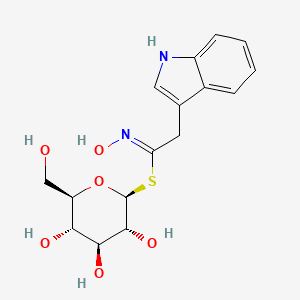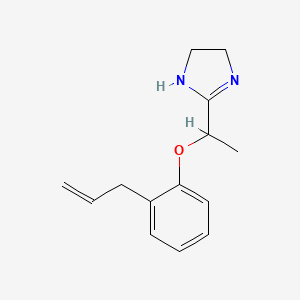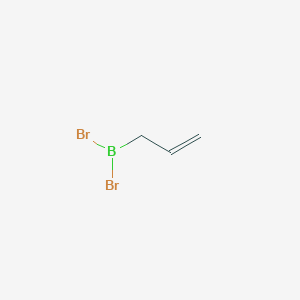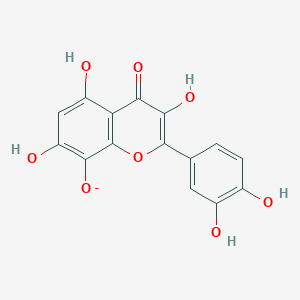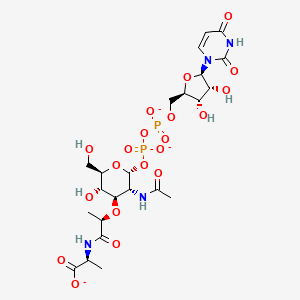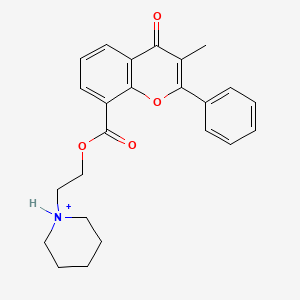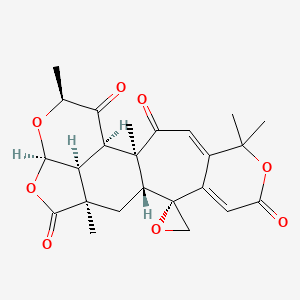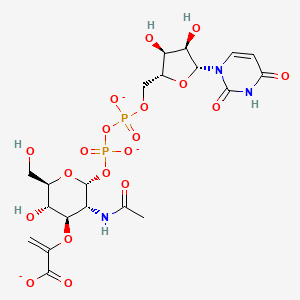
UDP-GlcNAc-pyruvate enol ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
UDP-N-acetyl-3-O-(1-carboxylatovinyl)-alpha-D-glucosamine(3-) is a UDP-N-acetyl-3-O-(1-carboxylatovinyl)-D-glucosamine(3-) in which the anomeric centre of the glucosamine fragment has alpha-configuration. It is a conjugate base of an UDP-N-acetyl-3-O-(1-carboxyvinyl)-alpha-D-glucosamine.
Aplicaciones Científicas De Investigación
Enzymatic Activity and Mechanism
- Enzyme Mechanisms and Biochemical Reactions : UDP-N-acetylenolpyruvylglucosamine reductase (MurB) reduces enolbutyryl-UDP-GlcNAc, a C4 analog of the physiological C3 enolpyruvyl substrate, to UDP-methyl-N-acetylmuramic acid in Escherichia coli, with significant implications in peptidoglycan biosynthesis. The study of this enzyme's mechanism provides insights into bacterial cell wall formation processes (Lees, Benson, Hogle, & Walsh, 1996).
- Structural Analysis of Biosynthetic Enzymes : The enzyme UDP-N-acetylglucosamine (UDP-GlcNAc) enolpyruvyltransferase (MurA) undergoes significant conformational changes upon binding its substrates. This understanding aids in the study of antibiotic resistance mechanisms and substrate-enzyme interactions in bacterial cell wall biosynthesis (Schönbrunn, Svergun, Amrhein, & Koch, 1998).
Crystal Structures and Catalysis
- Understanding Enzyme Catalysis : Crystal structures of Uridine-diphospho-N-acetylglucosamine Pyrophosphorylase from Candida albicans reveal key aspects of the catalytic mechanism and enzyme structure, essential for understanding bacterial and fungal cell wall biosynthesis (Maruyama et al., 2007).
Methodological Advances
- Enzyme Activity Assays : A modified coupled enzyme method was developed for determining the activity of O-linked GlcNAc transferase (OGT). This is pivotal for quantitative analysis of OGT, a key player in glycosylation processes (Zhang, Ren, Li, Ma, & Wang, 2009).
Metabolic and Cellular Functions
- Biosynthesis and Metabolic Regulation : Studies on the biosynthesis of UDP-N-acetylmuramic acid have highlighted the specificity and optimal conditions for enzyme reactions that are foundational in bacterial cell wall synthesis (Gunetileke & Anwar, 1968).
- Cellular Roles and Regulation : The production of UDP-GlcNAc in Lactobacillus casei involves multiple regulation points on its biosynthetic pathway. This has implications in bacterial cell metabolism and potential applications in metabolic engineering (Rodríguez-Díaz, Rubio‐del‐Campo, & Yebra, 2012).
Error Analysis and Assay Development
- Assay Accuracy and Reliability : Critical sources of error in colorimetric assay for UDP-N-acetylglucosamine pyrophosphorylase (UAP) were identified, contributing to more accurate and reliable measurements of UAP activity, vital for studying its role in polymerization processes (Mok & Edwards, 2005).
Propiedades
Nombre del producto |
UDP-GlcNAc-pyruvate enol ether |
|---|---|
Fórmula molecular |
C20H26N3O19P2-3 |
Peso molecular |
674.4 g/mol |
Nombre IUPAC |
2-[(2R,3R,4R,5S,6R)-3-acetamido-2-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxyprop-2-enoate |
InChI |
InChI=1S/C20H29N3O19P2/c1-7(18(30)31)38-16-12(21-8(2)25)19(40-9(5-24)14(16)28)41-44(35,36)42-43(33,34)37-6-10-13(27)15(29)17(39-10)23-4-3-11(26)22-20(23)32/h3-4,9-10,12-17,19,24,27-29H,1,5-6H2,2H3,(H,21,25)(H,30,31)(H,33,34)(H,35,36)(H,22,26,32)/p-3/t9-,10-,12-,13-,14-,15-,16-,17-,19-/m1/s1 |
Clave InChI |
BEGZZYPUNCJHKP-DBYWSUQTSA-K |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)O)OC(=C)C(=O)[O-] |
SMILES canónico |
CC(=O)NC1C(C(C(OC1OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)OC(=C)C(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



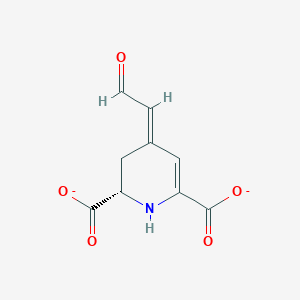
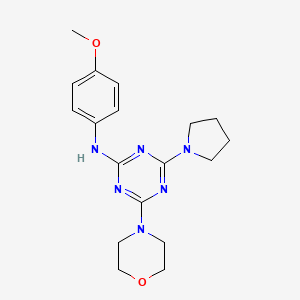
![1-[3-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]ethanone](/img/structure/B1261335.png)
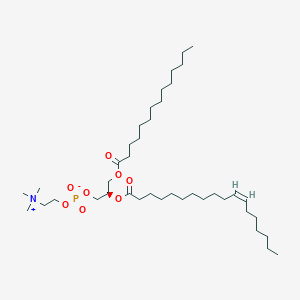
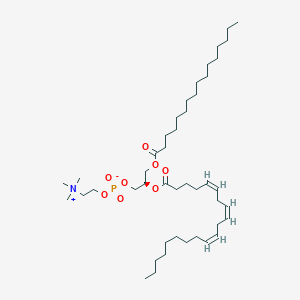
![(2S,3R,4R,5R)-5-[6-[(4-aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide](/img/structure/B1261338.png)
![4-[(3S,6R,7S,8aS)-7-[[(4-fluorophenyl)methylamino]-oxomethyl]-6-[3-(2-hydroxyethoxy)phenyl]-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-yl]butyl-trimethylammonium](/img/structure/B1261339.png)
